8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with various functional groups, including a 2,3-dihydroxypropylthio group, a methyl group, and a 2-methylallyl group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic or basic conditions.
Introduction of the 2,3-Dihydroxypropylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2,3-dihydroxypropylthiol in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Addition: The double bond in the 2-methylallyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.
Addition: Electrophiles such as halogens (e.g., Br₂) and hydrogen halides (e.g., HCl) can be used in addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 2-methylallyl group, which may affect its biological activity and chemical reactivity.
8-((2,3-dihydroxypropyl)thio)-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group, which may influence its interaction with molecular targets.
3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 2,3-dihydroxypropylthio group, which may alter its chemical properties and biological effects.
Uniqueness
The uniqueness of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,3-dihydroxypropylthio group, methyl group, and 2-methylallyl group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-7(2)4-17-9-10(16(3)12(21)15-11(9)20)14-13(17)22-6-8(19)5-18/h8,18-19H,1,4-6H2,2-3H3,(H,15,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVTZKXZXKCQGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115979 | |
Record name | 8-[(2,3-Dihydroxypropyl)thio]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332098-84-7 | |
Record name | 8-[(2,3-Dihydroxypropyl)thio]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332098-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[(2,3-Dihydroxypropyl)thio]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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